molecular formula C14H19N3 B3885851 4-methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine

4-methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine

Cat. No.: B3885851
M. Wt: 229.32 g/mol
InChI Key: ONKOHLDHCUFDRA-MSNJMMSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as MPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for researchers looking to develop new drugs or understand the mechanisms of certain biological processes. In

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine is complex and not fully understood. It is thought to act as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons and increasing the concentration of dopamine in the synaptic cleft. This leads to increased activation of postsynaptic dopamine receptors and the downstream effects that are associated with dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors and pathways that it targets. Some of the known effects of this compound include increased dopamine release, changes in gene expression, and alterations in synaptic plasticity. These effects have been studied in various model systems, including cell cultures, animal models, and human subjects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine in lab experiments is its specificity for certain receptors and pathways. This allows researchers to target specific biological processes and study their effects in a controlled environment. However, there are also limitations to using this compound, such as its potential toxicity and the difficulty of interpreting results due to the complex nature of its mechanism of action.

Future Directions

There are many potential future directions for research on 4-methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One area of interest is the development of new drugs that target the dopamine transporter and other receptors that are affected by this compound. Another area of interest is the study of this compound's effects on other biological processes, such as inflammation and immune function. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential use as a diagnostic tool for certain neurological disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been studied extensively for its potential applications in scientific research. Its unique structure and mechanism of action make it an attractive target for researchers looking to develop new drugs or understand the mechanisms of certain biological processes. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research that could lead to new discoveries and advancements in the field of neuroscience.

Scientific Research Applications

4-methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to act as a ligand for certain receptors in the brain, such as the dopamine transporter and sigma-1 receptor. These receptors play important roles in regulating mood, behavior, and cognition, and targeting them with specific ligands can lead to the development of new drugs for the treatment of various neurological disorders.

Properties

IUPAC Name

(E,E)-N-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-10-12-17(13-11-16)15-9-5-8-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3/b8-5+,15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKOHLDHCUFDRA-MSNJMMSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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